Cas no 2025340-28-5 (4-Ethynyl-2-methyl-1,3-oxazole)

4-Ethynyl-2-methyl-1,3-oxazole 化学的及び物理的性質
名前と識別子
-
- 4-ethynyl-2-methyl-1,3-oxazole
- Oxazole, 4-ethynyl-2-methyl-
- 4-Ethynyl-2-methyl-1,3-oxazole
-
- インチ: 1S/C6H5NO/c1-3-6-4-8-5(2)7-6/h1,4H,2H3
- InChIKey: PMMMVQCLDPEHFI-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C#C)N=C1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 124
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 26
4-Ethynyl-2-methyl-1,3-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787666-1.0g |
4-ethynyl-2-methyl-1,3-oxazole |
2025340-28-5 | 95% | 1.0g |
$1343.0 | 2024-05-22 | |
Enamine | EN300-787666-2.5g |
4-ethynyl-2-methyl-1,3-oxazole |
2025340-28-5 | 95% | 2.5g |
$2631.0 | 2024-05-22 | |
Enamine | EN300-787666-0.1g |
4-ethynyl-2-methyl-1,3-oxazole |
2025340-28-5 | 95% | 0.1g |
$466.0 | 2024-05-22 | |
Aaron | AR0292BZ-1g |
4-ethynyl-2-methyl-1,3-oxazole |
2025340-28-5 | 95% | 1g |
$1872.00 | 2025-02-17 | |
Aaron | AR0292BZ-250mg |
4-ethynyl-2-methyl-1,3-oxazole |
2025340-28-5 | 95% | 250mg |
$941.00 | 2025-02-17 | |
Aaron | AR0292BZ-10g |
4-ethynyl-2-methyl-1,3-oxazole |
2025340-28-5 | 95% | 10g |
$7965.00 | 2023-12-15 | |
Aaron | AR0292BZ-100mg |
4-ethynyl-2-methyl-1,3-oxazole |
2025340-28-5 | 95% | 100mg |
$666.00 | 2025-02-17 | |
Aaron | AR0292BZ-2.5g |
4-ethynyl-2-methyl-1,3-oxazole |
2025340-28-5 | 95% | 2.5g |
$3643.00 | 2025-02-17 | |
1PlusChem | 1P02923N-2.5g |
4-ethynyl-2-methyl-1,3-oxazole |
2025340-28-5 | 95% | 2.5g |
$3314.00 | 2023-12-19 | |
Enamine | EN300-787666-0.25g |
4-ethynyl-2-methyl-1,3-oxazole |
2025340-28-5 | 95% | 0.25g |
$666.0 | 2024-05-22 |
4-Ethynyl-2-methyl-1,3-oxazole 関連文献
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
4-Ethynyl-2-methyl-1,3-oxazoleに関する追加情報
Comprehensive Overview of 4-Ethynyl-2-methyl-1,3-oxazole (CAS No. 2025340-28-5): Properties, Applications, and Research Insights
The compound 4-Ethynyl-2-methyl-1,3-oxazole (CAS No. 2025340-28-5) is a heterocyclic organic molecule featuring an oxazole core substituted with an ethynyl group at the 4-position and a methyl group at the 2-position. This structure endows it with unique reactivity and versatility, making it a valuable intermediate in pharmaceutical, agrochemical, and materials science research. The ethynyl functionality, in particular, enables click chemistry applications, a rapidly growing field in drug discovery and bioconjugation.
In recent years, the demand for functionalized oxazole derivatives like 4-Ethynyl-2-methyl-1,3-oxazole has surged due to their role in designing small-molecule inhibitors and fluorescent probes. Researchers are increasingly exploring its potential in covalent drug design, where the ethynyl group can form stable bonds with biological targets. This aligns with the broader trend of targeted therapies and precision medicine, topics frequently searched in academic and industrial circles.
The synthesis of 4-Ethynyl-2-methyl-1,3-oxazole typically involves palladium-catalyzed cross-coupling reactions, leveraging its terminal alkyne moiety. Its lipophilicity and hydrogen-bond acceptor capacity make it a promising scaffold for optimizing bioavailability in drug candidates. Notably, its oxazole ring is a common motif in FDA-approved drugs, underscoring its pharmacological relevance.
Beyond pharmaceuticals, this compound is gaining traction in material science, particularly in the development of organic semiconductors and polymeric coatings. Its conjugated system allows for electron delocalization, a property highly sought after in optoelectronic devices. This application resonates with the global push toward sustainable energy solutions, another hot topic in scientific searches.
Analytical characterization of 4-Ethynyl-2-methyl-1,3-oxazole relies on techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure compliance with stringent quality standards, especially when the compound is used in high-throughput screening or combinatorial chemistry. Such rigorous protocols address the growing emphasis on reproducibility in chemical research, a frequent concern among practitioners.
In summary, 4-Ethynyl-2-methyl-1,3-oxazole (CAS No. 2025340-28-5) exemplifies the intersection of structural ingenuity and multidisciplinary utility. Its applications span from medicinal chemistry to advanced materials, reflecting the compound’s adaptability to evolving scientific challenges. As research continues to uncover its full potential, this molecule is poised to remain a focal point in innovation-driven industries.
2025340-28-5 (4-Ethynyl-2-methyl-1,3-oxazole) 関連製品
- 134594-22-2(5-methoxynaphthalene-1-carbaldehyde)
- 905665-72-7(N-(2-chlorophenyl)methyl-2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanylacetamide)
- 1269530-95-1(2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid)
- 2248382-78-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylate)
- 2171299-58-2((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclobutane-1-carboxylic acid)
- 1030520-58-1(4-(Ethylthio)-1,3,5-triazin-2-amine)
- 71580-43-3(1H-Pyrrole, 3-ethynyl-)
- 1805310-73-9(4-(Difluoromethyl)-2-methoxypyridine-3-carboxylic acid)
- 1807007-11-9(2,3-Bis(trifluoromethyl)-4-methylbenzoic acid)
- 1528316-48-4(3-(2-methylpentyl)azetidine)




